molecular formula C7H7ClO5S2 B063327 Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate CAS No. 175203-45-9

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Cat. No. B063327
M. Wt: 270.7 g/mol
InChI Key: IJGCJDNTXHGTFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene compounds involves various chemical reactions, including halogenation, alkylation, and cyclization processes. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can be obtained from methyl 3-hydroxythiophene-2-carboxylate by straightforward halogenation, followed by reactions with alcohols to yield thiophene-2,4-diols. These compounds can further react to form a variety of thiophene derivatives under different conditions (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as 2,5-dichlorothiophenium bismethoxycarbonylmethylide, has been determined through X-ray crystallography, revealing detailed information about their crystal lattice and molecular configuration. These analyses provide essential insights into the compound's molecular arrangement and potential reactivity (Gillespie et al., 1979).

Chemical Reactions and Properties

Thiophene compounds undergo various chemical reactions, including thermolysis and catalytic processes, leading to novel structures and derivatives. For example, the thermolysis of dichlorothiophenium compounds without transition metal catalysts results in eliminative rearrangement forming new thiophene derivatives, which helps in understanding the compound's chemical behavior and potential transformations (Gillespie et al., 1979).

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate has been explored in reactions that produce substituted compounds, demonstrating diverse reactivity patterns based on different substituents and conditions. These studies provide insights into the synthesis and functionalization of thiophene derivatives, crucial for further applications in organic synthesis (Corral, Lissavetzky, & Manzanares, 1990).
  • Potential in Drug Development :

    • Thiophene derivatives, including those structurally related to Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, have been studied for their potential as anticancer agents and enzyme inhibitors. For example, certain methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives have shown promise as inhibitors of the protein tyrosine phosphatase 1B (PTP1B) enzyme, with implications for cancer treatment (Gulipalli et al., 2017).
  • Medicinal Chemistry :

    • Compounds structurally similar to Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate have been synthesized and evaluated for their medicinal properties, such as antitumor effects. Comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized from related methyl thiophene carboxylates, showed synergistic effects with certain antitumor drugs (Kletskov et al., 2018).
  • Material Science and Catalysis :

    • In material science, derivatives of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate and related compounds have been utilized in the synthesis of complex molecules and materials. For example, the compound has been used in the synthesis of new tricyclic compounds with potential applications in material science (Yamamoto et al., 1995).
  • Pharmaceutical Applications :

    • In pharmaceutical research, structurally related compounds have been synthesized for their potential therapeutic applications. For instance, certain derivatives have shown potential as β-amyloid aggregation inhibitors, relevant in the context of neurodegenerative diseases (Choi et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. The chlorosulfonyl group, in particular, is associated with significant hazards, as it is very reactive and can produce toxic and corrosive byproducts .

properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGCJDNTXHGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381299
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

CAS RN

175203-45-9
Record name Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Henn, A Einspanier… - Journal of medicinal …, 2012 - ACS Publications
The reduction of estrone to estradiol, the most potent estrogen in human, is catalyzed by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). A promising approach for the treatment …
Number of citations: 26 pubs.acs.org

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